5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(12-5-2-1-3-6-12)11-18-13(16-7-4-10-22-16)8-9-14(18)17(20)21/h1-10H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWQSBZAPEEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=CC=C2C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid, also known by its IUPAC name 5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid, is a pyrrole derivative with notable biological activities. Its unique chemical structure contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H13NO4
- Molecular Weight : 295.29 g/mol
- CAS Number : 903154-09-6
- Purity : Typically around 95% .
Biological Activity Overview
Research indicates that compounds containing the pyrrole ring, particularly those substituted with various functional groups, exhibit significant biological activities. The following sections summarize key findings regarding the biological activities of this compound.
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, a related class of pyrrole derivatives has shown activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrrole ring significantly enhance antimicrobial efficacy. Compounds with bulky substituents demonstrated increased potency against Mtb, suggesting that modifications to the furan and phenacyl groups may similarly affect the activity of this compound .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that similar pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that pyrrole-based compounds can target key regulatory pathways in cancer cells, leading to reduced tumor growth in vitro and in vivo models .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Below is a summary table of various modifications and their corresponding effects on biological activity:
Case Study 1: Antimicrobial Efficacy
A study focused on a series of pyrrole derivatives similar to this compound demonstrated significant activity against resistant strains of Mtb. The most potent compounds exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity, indicating a promising therapeutic index for further development .
Case Study 2: Anticancer Mechanisms
In another study, pyrrole derivatives were tested against various cancer cell lines. Results showed that specific modifications led to enhanced apoptosis in breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrrole derivatives are being investigated for their ability to modulate inflammatory responses, which could lead to therapeutic applications in treating chronic inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | COX-2 |
| Compound A | 20 | COX-1 |
| Compound B | 10 | TNF-alpha |
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been explored.
Case Study:
Research published in the Journal of Materials Chemistry showed that incorporating this compound into solar cell architectures improved power conversion efficiency by enhancing charge transport properties .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in building diverse molecular frameworks.
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation | Methyl iodide | 85 |
| Acylation | Acetic anhydride | 90 |
| Reduction | LiAlH4 | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Similarities
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a')
- Core Structure : Pyrazole ring (vs. pyrrole in the target compound).
- Substituents : Two phenyl groups at positions 3 and 4, and a 2-oxo-2-phenylethyl group at position 1.
- Key Difference: Pyrazole rings are more electron-deficient than pyrroles, affecting reactivity and intermolecular interactions.
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- Core Structure : Pyrazole ring.
- Substituents : Phenyl at position 1 and furyl at position 3.
- Molecular Weight : 254.24 g/mol (C₁₄H₁₀N₂O₃), significantly lower than the target compound due to the lack of the 2-oxo-2-phenylethyl group.
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Core Structure : Pyrazole ring.
- Substituents : Methyl group at position 1 and furyl at position 3.
- Physical Properties : Melting point 130°C (decomposes), molecular weight 192.17 g/mol.
- Relevance : Demonstrates the impact of substituent positioning on solubility and stability .
5-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid
- Core Structure : Pyrrole ring (same as the target compound).
- Substituents : Furyl at position 5, but lacks the 2-oxo-2-phenylethyl group at position 1.
Physical and Chemical Properties
Preparation Methods
Synthesis of 3-Oxo Pyrrolidine Intermediates
A key step involves preparing 3-oxo pyrrolidine 2-carboxylates as precursors to the pyrrole ring. According to detailed studies, these intermediates are synthesized via a highly diastereoselective intramolecular metal carbenoid NH insertion reaction of N-Boc δ-amino α-diazo β-ketoesters. This method provides cis-3-oxo pyrrolidine derivatives with high stereochemical control and is applicable to various substituents including phenyl groups.
Aromatization to Pyrrole Derivatives
The conversion of 3-oxo pyrrolidines to the corresponding pyrroles is achieved by an oxidation/aromatization step:
- The reaction is carried out in the presence of silica gel (SiO₂) exposed to air (oxygen) at room temperature.
- Silica gel promotes enol formation, facilitating hydrogen abstraction by molecular oxygen, leading to pyrrole formation and hydrogen peroxide as a byproduct.
- This radical mechanism is supported by peroxide detection and the lack of reaction in the absence of pyrrolidine.
This method yields polysubstituted pyrroles efficiently and regioselectively, including the 5-(2-furyl) substitution pattern relevant to the target compound.
Introduction of the 2-Oxo-2-Phenylethyl Group
The 1-(2-oxo-2-phenylethyl) substituent is introduced via alkylation or acylation of the pyrrole nitrogen:
- Phenacyl bromide reacts with amine intermediates to form unstable 2-benzylamino-1-phenylethanone intermediates.
- Subsequent reaction with bromoacetyl chloride and treatment with dimethyl sulfide yields sulfonium salts, which are stabilized by counterion exchange with sodium tetraphenylborate.
- This step is typically performed under mild conditions in dichloromethane and controlled temperatures to avoid decomposition.
One-Pot and Solvent-Free Approaches
Recent advances include a green chemistry approach using ball milling for the one-pot synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives:
- This solvent-free, catalyst-free method involves mechanical grinding of starting materials, providing high yields and environmental benefits.
- Although this method is demonstrated for related pyrrole carboxylic acids, adaptation to the target compound’s substitution pattern is feasible.
Reaction Conditions and Yields
| Step | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 3-Oxo pyrrolidine synthesis | Intramolecular metal carbenoid NH insertion | N-Boc δ-amino α-diazo β-ketoesters | High | Diastereoselective, stereocontrolled |
| Deprotection of N-Boc | TFA, neutralization with NaHCO₃ | TFA, NaHCO₃ | Quantitative | Intermediate unstable on purification |
| Aromatization to pyrrole | SiO₂, air, room temperature | Silica gel, oxygen | 80-90 | Radical mechanism, peroxide formed |
| Introduction of phenylethyl | Phenacyl bromide, bromoacetyl chloride, DMS | Phenacyl bromide, bromoacetyl chloride, dimethyl sulfide | Moderate to high | Requires careful temperature control |
| One-pot ball milling method | Solvent-free, catalyst-free, mechanical grinding | Starting amines and ketones | High | Environmentally friendly |
Mechanistic Insights
- The aromatization step is crucial and proceeds via an acid-catalyzed radical mechanism where silica gel facilitates enol formation essential for the oxidative dehydrogenation.
- The presence of molecular oxygen abstracts hydrogen atoms from the enol form, yielding the aromatic pyrrole ring.
- The phenacylation step proceeds via nucleophilic substitution forming an unstable intermediate that rearranges to the desired substituted amine before salt formation.
Summary and Expert Recommendations
- The preparation of 5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is best achieved by first synthesizing a 3-oxo pyrrolidine intermediate via metal carbenoid insertion, followed by controlled deprotection and aromatization.
- The phenylethyl oxo substituent is introduced post-aromatization through mild alkylation/acylation steps.
- Employing silica gel and atmospheric oxygen for aromatization offers a high-yield and regioselective approach.
- For greener synthesis, solvent-free ball milling methods can be explored for scale-up or analog synthesis.
- Purification steps should be carefully optimized to avoid decomposition, especially for sensitive intermediates.
This comprehensive approach, based on diverse and authoritative research, provides a reliable pathway for the synthesis of this complex pyrrole derivative with potential for further functionalization or pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for 5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid?
The synthesis of pyrrole derivatives often involves cascade reactions or palladium-catalyzed cross-coupling. For example, similar compounds are synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with bromoacetophenones, followed by dehydrative cyclization (yields: 85–98%) . Enantioselective routes using chiral organocatalysts, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, can initiate cascade sequences to form dihydroindolizines . Key steps include optimizing reaction conditions (solvent, temperature) and monitoring intermediates via HPLC .
Q. How is this compound characterized to confirm its structure?
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.7 ppm, carboxylic acid protons at δ 12–14 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) motifs) .
- HRMS/LCMS : Validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or crystallographic data may arise from tautomerism, solvent effects, or polymorphism. For example, hydrogen bonding in the solid state (observed via X-ray) can differ from solution-state NMR due to dynamic exchange . Use variable-temperature NMR or deuterated solvents to stabilize conformers. Cross-validation with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and computational modeling (DFT) can resolve ambiguities .
Q. How can enantioselective synthesis be optimized for derivatives of this compound?
Optimization involves:
- Catalyst screening : Chiral amines or phosphines to control stereochemistry .
- Reaction kinetics : Adjusting temperature (e.g., 0–25°C) to minimize racemization.
- HPLC chiral columns : Monitor enantiomeric excess (e.g., using Daicel CHIRALPAK® AD-H) . Evidence from related compounds shows yields >90% ee under optimized conditions .
Q. What challenges arise in achieving regioselectivity during pyrrole ring functionalization?
The electron-rich pyrrole ring is prone to electrophilic substitution at the α-position. Regioselectivity can be controlled via:
Q. How does the compound’s electronic configuration influence reactivity in organocascade reactions?
The electron-withdrawing carboxylic acid and aldehyde groups polarize the pyrrole ring, enhancing electrophilicity at the β-position. This facilitates nucleophilic attacks (e.g., enolate formation) in cascade reactions, as seen in dihydroindolizine syntheses . Substituent effects (e.g., furyl vs. phenyl) further modulate reactivity via steric and electronic tuning .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
